Technical Guide: Synthesis and Characterization of Methyl 2-cyano-3,3-di(methylthio)acrylate
Technical Guide: Synthesis and Characterization of Methyl 2-cyano-3,3-di(methylthio)acrylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3,3-di(methylthio)acrylate (CAS No. 3490-92-4) is a functionalized ketene dithioacetal.[1][2] This class of compounds, characterized by a "push-pull" alkene system, serves as highly versatile intermediates in organic synthesis. The electron-donating properties of the two methylthio groups and the electron-withdrawing nature of the cyano and ester moieties activate the molecule for a variety of transformations. These intermediates are valuable precursors for constructing complex heterocyclic systems, including pyrimidines and pyrazoles, which are common scaffolds in medicinal chemistry.[3][4] This document provides a detailed overview of a common synthetic route to this compound and its structural characterization.
Table 1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate[2] |
| Synonyms | Methyl 2-cyano-3,3-bis(methylthio)acrylate, Methyl 3,3-bis(methylthio)-2-cyanoacrylate[1][2] |
| CAS Number | 3490-92-4[1] |
| Molecular Formula | C₇H₉NO₂S₂[1] |
| Molecular Weight | 203.28 g/mol [1] |
Synthesis Methodology
The synthesis of methyl 2-cyano-3,3-di(methylthio)acrylate is typically achieved via a three-step, one-pot reaction. The process begins with the deprotonation of an active methylene compound, methyl cyanoacetate. The resulting carbanion undergoes a nucleophilic addition to carbon disulfide, forming a dithioate salt intermediate. Subsequent S-alkylation of this intermediate with two equivalents of an alkylating agent, such as methyl iodide, yields the final ketene dithioacetal product.
Proposed Reaction Mechanism
The reaction proceeds through the formation of a key dithioate intermediate.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Workflow
The overall experimental process from starting materials to the purified product can be visualized as a multi-stage workflow.
Caption: High-level experimental workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for synthesizing ketene dithioacetals. Researchers should perform their own optimizations.
Materials:
-
Methyl cyanoacetate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Carbon disulfide (CS₂)
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Methyl iodide (CH₃I)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of methyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes.
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After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
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Add carbon disulfide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 5 °C. A deep red precipitate may form.
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Stir the resulting mixture at 0 °C for 1 hour.
-
Add methyl iodide (2.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization Data
The structural identity and purity of Methyl 2-cyano-3,3-di(methylthio)acrylate are confirmed using standard analytical techniques. The following tables summarize the expected quantitative data based on its structure and data from analogous compounds.
Table 2: Physical and Chromatographic Properties
| Property | Expected Value |
|---|---|
| Appearance | White to pale yellow solid |
| Melting Point | Not reported, expected to be a low-melting solid |
| Purity | >95%[5] |
| Storage | Store at -20°C[6] |
Table 3: Spectroscopic Data (Predicted) Note: As specific, published experimental spectra for this exact compound are not readily available, these values are predicted based on its chemical structure and data from closely related analogs, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate.
| Technique | Expected Observations |
| ¹H NMR | δ ~3.8 (s, 3H, -OCH₃); δ ~2.6 (s, 3H, -SCH₃); δ ~2.5 (s, 3H, -SCH₃) |
| ¹³C NMR | δ ~170 (C=O); δ ~165 (C-(S)₂); δ ~118 (C≡N); δ ~95 (C-CN); δ ~53 (-OCH₃); δ ~18 (-SCH₃); δ ~17 (-SCH₃) |
| FT-IR (cm⁻¹) | ~2220 (C≡N stretch); ~1725 (Ester C=O stretch); ~1580 (C=C stretch); ~1250 (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z = 203 |
| HRMS (ESI) | C₇H₉NO₂S₂ + H⁺, Calculated m/z = 204.0147 |
References
- 1. METHYL 2-CYANO-3,3-DI(METHYLTHIO)ACRYLATE|2-氰-3,3-二(甲硫基)丙烯酸甲酯(3490-92-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 2. Methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | C7H9NO2S2 | CID 319957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. methyl 2-cyano-3,3-bis(methylthio)acrylate, 3490-92-4 | BroadPharm [broadpharm.com]
